molecular formula C14H10O4 B3326879 Maturone CAS No. 29100-83-2

Maturone

Cat. No. B3326879
CAS RN: 29100-83-2
M. Wt: 242.23 g/mol
InChI Key: KDAMTLGCZPUMAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The total synthesis of maturone is achieved by the regioselective Diels-Alder reaction of benzofuranquinone . This compound is easily obtained by an application of the fused furan constructing method using allenic sulfonium salt and cyclic 1,3-dicarbonyl compound .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of Maturone is the Diels-Alder reaction, which is a specific type of organic chemical reaction that builds rings of atoms . This reaction is catalyzed by a Lewis acid .

Scientific Research Applications

1. Regioselective Synthesis via Lewis Acid Catalyzed Diels-Alder Reaction

Maturone has been synthesized through a regioselective Diels-Alder reaction of benzofuranquinone, facilitated by Lewis acid catalysis. This method highlights the chemical versatility and potential for diverse applications in scientific research (Aso, Ojida, Yang, & Kanematsu, 1993).

2. Use in Furanoterpenoid Synthesis

Maturone has been synthesized as part of a broader study on furanoterpenoids, like evodone and menthofuran. The research involved using fused 3-methylfurans as intermediates, demonstrating maturone's role in the synthesis of complex natural compounds (Aso, Ojida, Yang, Cha, Ōsawa, & Kanematsu, 1993).

properties

IUPAC Name

3-(hydroxymethyl)-5-methylbenzo[f][1]benzofuran-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-7-3-2-4-9-10(7)13(17)11-8(5-15)6-18-14(11)12(9)16/h2-4,6,15H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAMTLGCZPUMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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